molecular formula C16H9NO3 B047144 3-Nitrofluoranthen-8-ol CAS No. 115664-58-9

3-Nitrofluoranthen-8-ol

Cat. No. B047144
M. Wt: 263.25 g/mol
InChI Key: PBQVIBXOKDPEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrofluoranthen-8-ol is a fluorescent dye that has been widely used in scientific research. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon that has been extensively studied due to its unique chemical and physical properties.

Mechanism Of Action

The mechanism of action of 3-Nitrofluoranthen-8-ol is based on its ability to fluoresce when excited by light. The fluorescent properties of the dye allow it to be used for the detection of various biological molecules and processes. The dye can be conjugated to specific molecules, such as antibodies or DNA, to allow for the detection of specific targets.

Biochemical And Physiological Effects

3-Nitrofluoranthen-8-ol has no known biochemical or physiological effects. It is a non-toxic dye that is commonly used in scientific research.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Nitrofluoranthen-8-ol in lab experiments include its high sensitivity and specificity for the detection of biological molecules and processes. It is also a non-toxic dye that can be used in live cells. The limitations of using the dye include its limited photostability, which can lead to photobleaching, and its limited availability.

Future Directions

There are several future directions for the use of 3-Nitrofluoranthen-8-ol in scientific research. One direction is the development of more photostable derivatives of the dye. Another direction is the development of new conjugation methods to allow for the detection of specific targets. Additionally, the use of 3-Nitrofluoranthen-8-ol in combination with other fluorescent dyes or imaging techniques could lead to new insights into biological processes.

Synthesis Methods

The synthesis of 3-Nitrofluoranthen-8-ol involves the reaction of fluorene with nitric acid and sulfuric acid. The reaction results in the formation of a nitro group at the 3-position of the fluorene molecule. The nitro group is then reduced to an amino group using sodium dithionite. The amino group is then coupled with a fluorophore to form 3-Nitrofluoranthen-8-ol.

Scientific Research Applications

3-Nitrofluoranthen-8-ol has been widely used in scientific research as a fluorescent dye. It has been used for the detection of DNA damage and repair, protein-protein interactions, and protein-DNA interactions. It has also been used for the detection of reactive oxygen species (ROS) and the measurement of intracellular pH.

properties

CAS RN

115664-58-9

Product Name

3-Nitrofluoranthen-8-ol

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

3-nitrofluoranthen-8-ol

InChI

InChI=1S/C16H9NO3/c18-9-4-5-10-12-6-7-15(17(19)20)13-3-1-2-11(16(12)13)14(10)8-9/h1-8,18H

InChI Key

PBQVIBXOKDPEMG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-]

Other CAS RN

115664-58-9

synonyms

3-Nitrofluoranthen-8-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.